molecular formula C8H12N2O2 B13668394 (4,6-Dimethoxypyridin-2-yl)methanamine

(4,6-Dimethoxypyridin-2-yl)methanamine

Cat. No.: B13668394
M. Wt: 168.19 g/mol
InChI Key: XLNCTEMHCWZXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethoxypyridin-2-yl)methanamine (CAS 1112850-40-4) is a high-value chemical building block with significant applications in medicinal chemistry and organic synthesis. This compound features a primary aminomethyl group attached to a 4,6-dimethoxypyridine ring, a structure known for its versatility as a synthetic intermediate . The dimethoxy-substituted pyridine scaffold is a cornerstone in drug design, positively influencing pharmacological activity and often serving as a key component in FDA-approved pharmaceuticals . The primary amine group serves as a versatile chemical handle, allowing researchers to readily incorporate this dimethoxypyridine motif into more complex molecules via amide bond formation or nucleophilic substitution reactions. Its specific value is demonstrated in advanced drug discovery projects, such as the development of novel anti-tubercular agents. For instance, this dimethoxypyridine framework has been utilized as a bioisosteric replacement for the quinoline core in the synthesis of bedaquiline analogues, a strategy aimed at improving the safety profile of this class of drugs while retaining potent anti-tubercular activity . This highlights the critical role of this compound in constructing complex, biologically active target molecules for combating drug-resistant diseases . The electronic properties imparted by the methoxy groups make this intermediate particularly useful for creating heterocyclic compounds used in pharmaceuticals, agrochemicals, and advanced materials . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use. Storage recommendations are in a dark place under an inert atmosphere at -20°C .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(4,6-dimethoxypyridin-2-yl)methanamine

InChI

InChI=1S/C8H12N2O2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5,9H2,1-2H3

InChI Key

XLNCTEMHCWZXJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)CN

Origin of Product

United States

Preparation Methods

Step 1: Cyclization Reaction to Form Sodium Salt of 4-amino-2,6-dihydroxypyrimidine

  • Reagents: Solid sodium methylate, urea, methyl cyanoacetate.
  • Conditions:
    • Conducted under nitrogen atmosphere in a closed reactor to maintain anhydrous conditions.
    • Sodium methylate and urea are mixed thoroughly.
    • Methyl cyanoacetate is added dropwise with continuous stirring.
    • Temperature is maintained between 100–110°C.
    • Reaction duration is 6–8 hours.
  • Process: The reaction proceeds to cyclize and form the sodium salt of 4-amino-2,6-dihydroxypyrimidine.
  • Post-reaction: Methanol generated during the reaction is removed under reduced pressure, and the solid sodium salt is isolated.
  • Yield: Approximately 98.95% yield of the sodium salt intermediate.

Notes on Reaction Parameters

Parameter Step 1 (Cyclization) Step 2 (Methyl Etherification)
Temperature 100–110°C 60–80°C
Reaction Time 6–8 hours 8–12 hours
Atmosphere Nitrogen (anhydrous) Ambient or inert
Molar Ratios Sodium methylate:urea = 1–1.05:1 Sodium salt:methyl etherification reagent = 1:1.0–2.2
Solvent None (dry stir-fry) Methanol (preferred), ethanol, or toluene
Stirring Frame-type stirring Mechanical stirring

Adaptation to this compound Synthesis

While the patent CN108929278A primarily describes the preparation of 4-amino-2,6-dimethoxypyridine, the aminomethyl group at position 2 in this compound can be introduced by further functionalization of the amino group or by using suitable aminomethylation reactions such as reductive amination or nucleophilic substitution on a suitable precursor.

A plausible synthetic route involves:

  • Preparation of 4-amino-2,6-dimethoxypyridine as described.
  • Introduction of the methanamine group via formaldehyde and ammonia or amine derivatives under reductive amination conditions.
  • Purification by crystallization or chromatography.

This approach benefits from the high yield and purity of the intermediate 4-amino-2,6-dimethoxypyridine.

Comparative Analysis of Preparation Methods

Feature Chlorination & Methoxylation Route Cyclization & Methyl Etherification Route (Patent CN108929278A)
Starting Materials Barbituric acid derivatives, trichloropyrimidine Sodium methylate, urea, methyl cyanoacetate
Toxic Reagents Phosphorus oxychloride (highly toxic) None (environmentally friendly reagents)
Reaction Steps Multiple, including chlorination and ammonification Two main steps: cyclization and methyl etherification
Yield Moderate (44–81% in chlorination step) High (~99% for cyclization intermediate)
By-products & Waste High, including phosphorus-containing wastewater Reduced waste, environmentally friendly
Operational Complexity High, requires careful handling of toxic reagents Simpler, safer, and scalable

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted pyridine derivatives .

Scientific Research Applications

(4,6-Dimethoxypyridin-2-yl)methanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers: Positional Variations of Methoxy Groups

(5,6-Dimethoxypyridin-2-yl)methanamine
  • Structure : Methoxy groups at positions 5 and 6 on the pyridine ring.
  • Molecular Formula : C8H12N2O2 (identical to the 4,6-isomer).
  • Key Differences : The positional isomerism alters electronic distribution and steric accessibility. The 5,6-isomer has a CAS number 1112850-40-4 and a purity of 95% .
  • Implications : The 4,6-isomer may exhibit distinct reactivity in substitution reactions due to reduced steric hindrance compared to the 5,6-isomer.
4,6-Dimethoxy-2-pyrimidinamine
  • Structure : Pyrimidine ring with methoxy groups at 4 and 6 and an amine at position 2.
  • Molecular Formula : C6H8N4O2.
  • Comparison : The pyrimidine core introduces two additional nitrogen atoms, increasing hydrogen-bonding capacity compared to pyridine derivatives. This enhances solubility in polar solvents but reduces LogP (predicted 0.89 ) .

Heterocyclic Core Modifications

(2-Methoxypyrimidin-4-yl)methanamine
  • Structure : Pyrimidine ring with a methoxy group at position 2 and a methanamine at position 4.
  • Molecular Formula : C6H10N4O.
  • This compound has a structural similarity score of 0.89 compared to (4,6-dimethoxypyridin-2-yl)methanamine .
(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylphenyl)methanamine
  • Structure : Fused oxazole-pyridine ring system with a phenyl-methanamine substituent.
  • Molecular Formula : C14H13N3O.
  • Comparison : The fused oxazole ring introduces additional hydrogen-bond acceptors, improving interactions with enzymatic pockets. However, the increased molecular weight (247.28 g/mol ) may reduce bioavailability .

Complex Ring Systems

[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine
  • Structure : Tetrahydropyran (oxane) ring fused with a 4-methoxypyridine group.
  • Molecular Formula : C12H18N2O2.
  • Comparison : The tetrahydropyran moiety adds conformational rigidity and may enhance metabolic stability. However, the increased complexity (MW: 222.28 g/mol ) could complicate synthesis .

Functional Group Variations

tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate
  • Structure : Carbamate-protected methanamine derivative.
  • Molecular Formula : C13H20N2O4.
  • Comparison : The tert-butyl carbamate group acts as a protecting moiety, enabling selective deprotection in multi-step syntheses. This derivative is less polar (LogP 1.98 ) than the parent methanamine .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents
This compound C8H12N2O2 168.19 1.26 4,6-OCH3, 2-CH2NH2
(5,6-Dimethoxypyridin-2-yl)methanamine C8H12N2O2 168.19 1.26 5,6-OCH3, 2-CH2NH2
4,6-Dimethoxy-2-pyrimidinamine C6H8N4O2 168.15 0.89 4,6-OCH3, 2-NH2
(2-Methoxypyrimidin-4-yl)methanamine C6H10N4O 154.17 0.89 2-OCH3, 4-CH2NH2
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine C12H18N2O2 222.28 1.45 4-OCH3, tetrahydropyran, CH2NH2

Research Implications

  • Medicinal Chemistry : The 4,6-dimethoxypyridine scaffold is favored for its balance of lipophilicity and hydrogen-bonding capacity, making it suitable for central nervous system (CNS) drug design .
  • Agrochemicals : Pyrimidine analogs like 4,6-dimethoxy-2-pyrimidinamine are leveraged in herbicide development due to their stability and ease of functionalization .
  • Synthetic Challenges : Compounds with fused rings (e.g., oxazole-pyridine derivatives) require multi-step syntheses, limiting scalability .

Q & A

Q. What are the common synthetic routes for (4,6-Dimethoxypyridin-2-yl)methanamine?

The synthesis typically involves functionalizing a pre-functionalized pyridine core. A plausible route includes:

  • Step 1: Starting with 4,6-dimethoxypyridine-2-carbaldehyde, followed by reductive amination using a suitable amine source (e.g., NH₃/NaBH₃CN) to yield the methanamine group.
  • Step 2: Protecting group strategies (e.g., tert-butoxycarbonyl, BOC) may be employed to prevent side reactions during methoxy group installation .
  • Characterization: Intermediate purity is verified via TLC, NMR, and mass spectrometry. Final product validation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the substitution pattern and amine proton environment. Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while the methanamine group shows signals at δ 1.5–2.5 ppm (NH₂) and δ 3.5–4.0 ppm (CH₂) .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (using software like SHELXL) resolves bond angles and intermolecular interactions .
  • Density Functional Theory (DFT): Calculations (e.g., B3LYP/6-31G*) predict electronic properties, vibrational frequencies, and thermodynamic stability, aiding spectral interpretation .

Q. What safety protocols are recommended for handling this compound?

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Seek medical attention if irritation persists .
  • Storage: Store in a cool, dry place (<25°C) in airtight containers to prevent degradation. Avoid long-term storage due to potential hydrolysis .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in experimental vs. theoretical data?

Discrepancies in bond lengths or reaction energetics may arise from solvent effects or incomplete basis sets. For example:

  • Thermochemical Accuracy: Hybrid functionals like B3LYP (with exact exchange terms) improve atomization energy predictions (average error <2.4 kcal/mol) .
  • Solvent Modeling: Include implicit solvation models (e.g., PCM) to reconcile NMR chemical shifts with computational results.

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in Methoxy Groups: Flexible methoxy substituents may exhibit rotational disorder, requiring constrained refinement or split-site modeling in SHELXL .
  • Hydrogen Bonding Networks: The amine group participates in H-bonding, complicating electron density maps. Neutron diffraction or low-temperature data (100 K) enhance resolution .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

  • Functional Group Variation: Replace methoxy groups with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OH, NH₂) groups to assess electronic effects on bioactivity.
  • Amine Modifications: Explore secondary/tertiary amines or pro-drug strategies (e.g., carbamate protection) to improve pharmacokinetics .
  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like kinases or GPCRs .

Q. How to address stability issues under varying pH and temperature conditions?

  • Degradation Studies: Monitor compound integrity via HPLC at pH 2–12 and temperatures up to 60°C. Methoxy groups are prone to acid-catalyzed demethylation, while the amine may oxidize under basic conditions .
  • Stabilization Strategies: Lyophilization or formulation with antioxidants (e.g., ascorbic acid) extends shelf life.

Q. What are the ethical and regulatory considerations for biological testing?

  • Compliance: Adhere to OECD guidelines for in vitro assays (e.g., cytotoxicity on HepG2 cells) and avoid human/animal testing without ethical approval .
  • Documentation: Maintain detailed records of hazard classifications (e.g., GHS codes) and disposal methods for regulatory audits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.